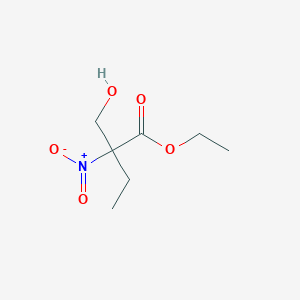

Ethyl 2-(hydroxymethyl)-2-nitrobutanoate

Description

Structure

3D Structure

Properties

CAS No. |

88226-53-3 |

|---|---|

Molecular Formula |

C7H13NO5 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

ethyl 2-(hydroxymethyl)-2-nitrobutanoate |

InChI |

InChI=1S/C7H13NO5/c1-3-7(5-9,8(11)12)6(10)13-4-2/h9H,3-5H2,1-2H3 |

InChI Key |

FXBCGQAVGPJBSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)(C(=O)OCC)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Hydroxymethyl 2 Nitrobutanoate and Its Analogs

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule in a single key step, often involving the formation of the crucial carbon-carbon bond. The most prominent of these methods is the asymmetric nitroaldol, or Henry, reaction.

Exploration of Asymmetric Nitroaldol (Henry) Reactions

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, such as an aldehyde or ketone. organic-chemistry.org The reaction is analogous to the aldol (B89426) reaction and is a powerful tool for the synthesis of β-nitro alcohols. organic-chemistry.orgmdpi.com The asymmetric variant of the Henry reaction has been extensively studied to control the stereochemistry of the newly formed chiral centers. mdpi.combuchler-gmbh.com In the context of synthesizing ethyl 2-(hydroxymethyl)-2-nitrobutanoate, the reaction would involve the addition of ethyl 2-nitrobutanoate (B14066978) to formaldehyde (B43269).

A wide array of chiral catalysts has been developed to achieve high enantioselectivity and diastereoselectivity in the Henry reaction. These can be broadly categorized into metal-based catalysts and organocatalysts.

Chiral Lanthanide Complexes: Lanthanide-based catalysts, particularly those involving lanthanum (La), have been shown to be effective in promoting asymmetric Henry reactions. rsc.org For instance, Shibasaki and colleagues developed a lanthanum-alkoxide complex that demonstrated high levels of enantioselectivity (93-97% ee) and syn-diastereoselectivity in the reaction between nitroalkanes and aldehydes. rsc.org While a specific application to ethyl 2-nitrobutanoate and formaldehyde is not detailed, the general success of these catalysts suggests their potential applicability. The proposed mechanism involves the lanthanum center acting as a Lewis acid to activate the aldehyde, while the alkoxide ligand acts as a Brønsted base to deprotonate the nitroalkane, all within a chiral environment provided by a binaphthol (BINOL) ligand. rsc.org Heterobimetallic catalysts, such as a neodymium-sodium complex, have also been developed for anti-selective Henry reactions, further expanding the synthetic utility of this method. acs.org

Organocatalysts: In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for the asymmetric Henry reaction. mdpi.comcapes.gov.br Chiral organocatalysts are attractive due to their lower toxicity, stability, and ready availability.

Cinchona Alkaloids: Derivatives of cinchona alkaloids are among the most successful organocatalysts for the asymmetric Henry reaction. buchler-gmbh.comcapes.gov.br These catalysts, which possess both a basic quinuclidine (B89598) nitrogen and a hydrogen-bond-donating group, can effectively activate both the nitroalkane and the aldehyde. Various cinchona alkaloid-derived thioureas have been shown to catalyze the Henry reaction with high enantioselectivity.

Chiral Guanidines: Chiral guanidine (B92328) bases have also been employed as efficient Brønsted base catalysts for the asymmetric Henry reaction, affording β-nitro alcohols with high enantioselectivity. mdpi.com

Copper(II)-Aziridine Complexes: Chiral complexes of copper(II) with aziridine-functionalized organophosphorus compounds have been shown to be effective catalysts for the asymmetric nitroaldol reaction of aromatic and aliphatic aldehydes with nitromethane (B149229), yielding chiral β-nitro alcohols with high chemical yields and excellent enantiomeric excess. mdpi.com

The following table summarizes the performance of various catalyst systems in analogous asymmetric Henry reactions.

| Catalyst System | Nitroalkane | Aldehyde | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee) | Reference |

| Lanthanum-BINOL complex | Nitroethane | Benzaldehyde | 92:8 | 95% | rsc.org |

| Neodymium-Sodium complex | Nitroethane | Benzaldehyde | 3:97 | 92% (for anti) | acs.org |

| Cinchona-derived thiourea (B124793) | Nitromethane | 4-Nitrobenzaldehyde | - | 90% | capes.gov.br |

| Chiral Guanidine | Nitroethane | 4-Chlorobenzaldehyde | - | 92% | mdpi.com |

| Copper(II)-Aziridine complex | Nitromethane | Benzaldehyde | - | up to 94% | mdpi.com |

This table presents data from analogous reactions to illustrate the potential of these catalyst systems for the synthesis of ethyl 2-(hydroxymethyl)-2-nitrobutanoate.

The mechanism of chiral induction in the asymmetric Henry reaction is dependent on the catalyst system employed.

With Chiral Lanthanide Complexes: In the case of lanthanide-BINOL complexes, a bicyclic transition state is proposed where the lanthanum metal coordinates to both the oxygen atoms of the nitro group of the nitronate and the carbonyl oxygen of the aldehyde. rsc.org The chiral BINOL ligand creates a defined stereochemical environment, leading to a facial-selective attack of the nitronate on the aldehyde. rsc.org

With Organocatalysts: For bifunctional organocatalysts like cinchona-derived thioureas, the mechanism is believed to involve a dual activation. The basic nitrogen atom of the catalyst deprotonates the nitroalkane to form a nitronate, while the thiourea moiety activates the aldehyde through hydrogen bonding. This brings the two reactants into close proximity in a specific orientation, leading to the observed stereoselectivity. capes.gov.br

Condensation Reactions Involving Nitroalkanes and Carbonyl Compounds

The Henry reaction is a prime example of a condensation reaction between a nitroalkane and a carbonyl compound. The synthesis of ethyl 2-(hydroxymethyl)-2-nitrobutanoate would involve the base-catalyzed condensation of ethyl 2-nitrobutanoate with formaldehyde. While specific literature on this exact reaction is sparse, the synthesis of the related compound, 2-nitro-1,3-propanediol, from nitromethane and formaldehyde is well-documented and serves as a useful analogy. vaibhavfinechem.comgoogle.com This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or an alkali metal alkoxide. google.com The reaction proceeds through the formation of a nitronate anion from the nitroalkane, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation of the resulting alkoxide yields the hydroxymethylated product.

Esterification and Nitration Routes to Related Compounds

An alternative approach to the direct synthesis of ethyl 2-(hydroxymethyl)-2-nitrobutanoate could involve the separate introduction of the ester and nitro functionalities.

Esterification: One could envision the synthesis of 2-(hydroxymethyl)-2-nitrobutanoic acid followed by its esterification with ethanol (B145695). The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), is a standard method for preparing esters. masterorganicchemistry.combyjus.commasterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.comchemguide.co.uk

Nitration: It is important to distinguish between the formation of a nitro compound (containing a C-NO2 group) and a nitrate (B79036) ester (containing a C-O-NO2 group). The direct nitration of an alcohol, such as ethyl 2-(hydroxymethyl)butanoate, would typically yield a nitrate ester, not the desired nitro compound. Therefore, a direct nitration route to ethyl 2-(hydroxymethyl)-2-nitrobutanoate from a precursor lacking the nitro group is not a viable synthetic strategy.

Multistep Synthetic Pathways from Precursors

Multistep synthetic pathways offer an alternative to direct approaches and can provide greater control over the stereochemistry of the final product. A plausible multistep synthesis of ethyl 2-(hydroxymethyl)-2-nitrobutanoate could start from a simpler nitroalkane. For example, nitroethane could be used as a starting material.

A potential synthetic sequence is outlined below:

Aldol Condensation: Reaction of nitroethane with an appropriate aldehyde (e.g., propanal) under basic conditions would yield 2-nitro-3-pentanol (B19294).

Oxidation: The secondary alcohol in 2-nitro-3-pentanol could be oxidized to a ketone, yielding 2-nitro-3-pentanone (B19293).

Hydroxymethylation: The α-carbon to the nitro group in 2-nitro-3-pentanone could then be hydroxymethylated using formaldehyde in the presence of a base.

Baeyer-Villiger Oxidation and Esterification: A Baeyer-Villiger oxidation of the ketone would insert an oxygen atom to form an ester, which upon reaction with ethanol would yield the target molecule.

Reduction Strategies for Carboxyl or Nitro Groups to Introduce Hydroxymethyl Moiety

While direct reduction of a carboxyl or nitro group is a fundamental transformation in organic synthesis, the most prominent and efficient method for introducing a hydroxymethyl group adjacent to a nitro center is the nitroaldol or Henry reaction. wikipedia.orgencyclopedia.pub This classic reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. synarchive.comsciencemadness.org To synthesize Ethyl 2-(hydroxymethyl)-2-nitrobutanoate, the precursor would be ethyl 2-nitrobutanoate, which reacts with formaldehyde.

The mechanism begins with a base abstracting the acidic α-proton from the nitro-ester, creating a resonance-stabilized nitronate anion. wikipedia.orgsciencemadness.org This nucleophilic anion then attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation of the resulting alkoxide yields the final β-nitro alcohol product. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org

Various catalysts can be employed to facilitate the Henry reaction, ranging from simple bases to more complex chiral metal catalysts for asymmetric synthesis. encyclopedia.pub The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction.

Table 1: General Conditions for the Henry Reaction

| Catalyst/Base | Solvent | Temperature | Typical Substrates |

| Triethylamine | Tetrahydrofuran (THF) | Room Temperature | Nitroalkanes, Aldehydes |

| DBU | Tetrahydrofuran (THF) | 0°C to RT | Nitroalkanes, Aldehydes |

| Potassium Carbonate | Water/Organic | Room Temperature | Nitroalkanes, Formaldehyde |

| Chiral Metal Catalysts (Zn, Cu, Co) | Various Organic Solvents | -20°C to RT | Prochiral nitroalkanes and aldehydes |

Functionalization of Nitro-Containing Esters

The introduction of a hydroxymethyl group onto a pre-existing nitro-containing ester is a direct application of the Henry reaction, as outlined above. In this context, the nitro-containing ester, such as ethyl 2-nitrobutanoate, serves as the nucleophile precursor. The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the α-carbon proton, facilitating its removal by a base. mdpi.com

This strategy is highly effective for creating α-nitro-α-alkyl-β-nitro alcohols. The reaction of an α-nitro ester with formaldehyde is a key step in producing compounds with both a quaternary nitro-substituted carbon and a primary alcohol.

Research Findings:

Studies on the Henry reaction have demonstrated its broad applicability. Modifications using various catalysts have been developed to improve yields and control stereochemistry. encyclopedia.pub For instance, the use of organocatalysts or chiral metal complexes can lead to high enantioselectivity in the formation of new stereocenters. encyclopedia.pub The reaction is synthetically useful because the resulting β-nitro alcohol can be readily converted into other important functional groups, such as β-amino alcohols through the reduction of the nitro group. wikipedia.orgencyclopedia.pub

Table 2: Example Functionalization via Henry Reaction

| Nitro-Containing Ester | Carbonyl Compound | Base/Catalyst | Product |

| Ethyl 2-nitropropanoate | Formaldehyde | DBU | Ethyl 2-(hydroxymethyl)-2-nitropropanoate |

| Ethyl 2-nitrobutanoate | Formaldehyde | Triethylamine | Ethyl 2-(hydroxymethyl)-2-nitrobutanoate |

| Methyl 2-nitropropanoate | Acetaldehyde | Shibasaki catalyst | Methyl 2-(1-hydroxyethyl)-2-nitropropanoate |

Integration with Unsaturated Systems (e.g., Acrylates, Allyl Carbonates)

A powerful strategy for constructing more complex analogs involves the integration of nitro-containing compounds with unsaturated systems like acrylates. This is typically achieved through a Michael addition, where the nucleophilic nitronate anion adds to the β-carbon of an α,β-unsaturated carbonyl compound.

For example, a nitroalkane can be reacted with ethyl acrylate (B77674) in a conjugate addition to form a γ-nitro ester. This product can then undergo a subsequent Henry reaction with formaldehyde to introduce a hydroxymethyl group at the α-position relative to the nitro group. This tandem Michael-Henry reaction sequence allows for the rapid assembly of multifunctional molecules.

The strongly electron-withdrawing nitro group is crucial as it activates the scaffold for nucleophilic attack. nih.gov This property facilitates not only the initial Michael addition but also subsequent functionalization reactions at the adjacent carbon atom.

Table 3: Tandem Michael-Henry Reaction Approach for Analog Synthesis

| Step | Reaction Type | Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Intermediate/Product |

| 1 | Michael Addition | Nitroethane | Ethyl acrylate | Ethyl 4-nitropentanoate |

| 2 | Henry Reaction | Ethyl 4-nitropentanoate | Formaldehyde | Ethyl 4-(hydroxymethyl)-4-nitropentanoate |

This sequential approach highlights the versatility of nitro-containing esters in building complex molecular architectures by combining the reactivity of both the nitroalkane moiety and the ester group with various electrophiles.

Chemical Reactivity and Mechanistic Investigations

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, including reduction to an amino group, participation in nucleophilic aromatic displacement reactions, and involvement in reductive cyclization pathways.

Catalytic Reduction to Amino Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. For β-nitro alcohols, this conversion opens pathways to valuable β-amino alcohols. wikipedia.orgmdpi.com Chiral β-amino alcohols, in particular, are crucial intermediates in the synthesis of numerous biologically active compounds and pharmaceuticals. mdpi.com The catalytic hydrogenation of nitro compounds is a common method to achieve this transformation, often employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel (Ra-Ni).

The general scheme for the reduction of a β-nitro alcohol to a β-amino alcohol is depicted below:

Starting Material: β-Nitro alcohol

Reagents: H₂, Catalyst (e.g., Pd/C, Ra-Ni)

Product: β-Amino alcohol

While specific studies on the catalytic reduction of Ethyl 2-(hydroxymethyl)-2-nitrobutanoate are not extensively documented, the general reactivity of β-nitro alcohols suggests that it would readily undergo this transformation to yield the corresponding ethyl 2-amino-2-(hydroxymethyl)butanoate.

Nucleophilic Aromatic Displacement and Rearrangements (Analogous Studies)

Nucleophilic aromatic substitution (SNA) is a significant reaction class where a nucleophile displaces a leaving group on an aromatic ring. The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group, is typically required to activate the aromatic ring towards nucleophilic attack. nih.govlibretexts.org The reaction generally proceeds through an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

While Ethyl 2-(hydroxymethyl)-2-nitrobutanoate itself is not an aromatic compound, analogous studies on nitroaromatic compounds provide insight into the activating nature of the nitro group. For instance, the displacement of a halide in halonitroarenes is a well-established industrial and laboratory process. nih.gov The nitro group stabilizes the negative charge of the Meisenheimer complex through resonance, facilitating the reaction. libretexts.org

In a different context, the nitro group can influence rearrangements. For example, the von Richter reaction involves the reaction of an aromatic nitro compound with potassium cyanide to yield a carboxylic acid with the carboxyl group ortho to the position of the original nitro group.

Reductive Cyclization Pathways

Reductive cyclization of nitro compounds offers a powerful strategy for the synthesis of heterocyclic compounds. This process typically involves the reduction of the nitro group in the presence of another functional group within the same molecule, leading to an intramolecular cyclization.

Reactions at the Hydroxyl Moiety

The primary hydroxyl group in Ethyl 2-(hydroxymethyl)-2-nitrobutanoate is susceptible to a range of reactions, including esterification, etherification, and oxidation.

Esterification and Etherification Processes

Esterification is a common reaction of alcohols, and the hydroxyl group of Ethyl 2-(hydroxymethyl)-2-nitrobutanoate can be readily esterified with carboxylic acids or their derivatives. The direct esterification of an alcohol with a carboxylic acid is often carried out in the presence of an acid catalyst. google.com For example, the esterification of glycerol (B35011) with nitrobenzoic acid can be achieved at temperatures above 100°C in the presence of an acid catalyst and an entraining liquid to remove the water formed during the reaction. google.com

Similarly, etherification can be accomplished by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or through other methods. These reactions allow for the introduction of a wide variety of functional groups, modifying the properties of the parent molecule.

Oxidation Reactions (e.g., to Carbonyls, Carboxylic Acids)

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. libretexts.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to stop the oxidation at the aldehyde stage. libretexts.org Stronger oxidizing agents, like potassium dichromate in sulfuric acid (Jones reagent), will oxidize a primary alcohol to a carboxylic acid. libretexts.orgnih.gov

The oxidation of α-nitro alcohols to α-nitro ketones is a known transformation. nih.gov For instance, a series of alkyl and aryl α-nitro ketones have been prepared by the potassium dichromate oxidation of the corresponding nitro alcohols. nih.gov It is important to note that tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. libretexts.org

The general mechanism for the oxidation of alcohols often involves the formation of a chromate (B82759) ester, followed by an E2-like elimination to form the carbon-oxygen double bond. libretexts.orgmasterorganicchemistry.com

Reactivity of the Ester Functionality

The ester group in ethyl 2-(hydroxymethyl)-2-nitrobutanoate is a key site for various chemical transformations, primarily through nucleophilic acyl substitution.

Transesterification is a process where the ethyl group of the ester is exchanged with an alkyl or aryl group from another alcohol. wikipedia.orgbyjus.com This reaction is typically reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. libretexts.org The reaction can be catalyzed by acids or bases. byjus.com

Acid-Catalyzed Mechanism:

Protonation: The carbonyl oxygen is protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: A molecule of the new alcohol (R'-OH) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking alcohol moiety to the ethoxy group.

Elimination: The protonated ethoxy group leaves as ethanol (B145695), a neutral molecule.

Deprotonation: The protonated carbonyl oxygen of the new ester is deprotonated to regenerate the acid catalyst and yield the final product. libretexts.org

Base-Catalyzed Mechanism:

Nucleophile Formation: The base catalyst removes a proton from the incoming alcohol (R'-OH) to form a more potent nucleophile, the alkoxide (R'-O⁻). byjus.commasterorganicchemistry.com

Nucleophilic Addition: The alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. masterorganicchemistry.com

Elimination: The ethoxide ion is expelled as the leaving group, reforming the carbonyl double bond.

Protonation: The ethoxide ion abstracts a proton from the conjugate acid of the base to regenerate the base catalyst and form ethanol.

The kinetics of transesterification can be influenced by factors such as the nature of the alcohol, the catalyst used, temperature, and the steric hindrance around the carbonyl group. The presence of the nitro group may have an electronic effect on the reaction rate.

Illustrative Kinetic Data for Transesterification

The following table presents hypothetical kinetic data for the transesterification of Ethyl 2-(hydroxymethyl)-2-nitrobutanoate with methanol (B129727) under different catalytic conditions. This data is for illustrative purposes and is based on general principles of transesterification reactions.

| Catalyst | Concentration (mol/L) | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Reaction Order |

|---|---|---|---|---|

| H₂SO₄ | 0.05 | 50 | 1.2 x 10⁻⁴ | Second |

| H₂SO₄ | 0.10 | 50 | 2.5 x 10⁻⁴ | Second |

| NaOCH₃ | 0.05 | 25 | 3.8 x 10⁻³ | Second |

| NaOCH₃ | 0.10 | 25 | 7.5 x 10⁻³ | Second |

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. The hydrolysis of ethyl 2-(hydroxymethyl)-2-nitrobutanoate yields 2-(hydroxymethyl)-2-nitrobutanoic acid and ethanol. This reaction can occur under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: The mechanism is the reverse of Fischer esterification. It involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water, proton transfer, and elimination of ethanol.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the ethoxide ion yields the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt.

The stability of ethyl 2-(hydroxymethyl)-2-nitrobutanoate in aqueous media is dependent on the pH and temperature. The rate of hydrolysis is generally slow at neutral pH but increases significantly in the presence of acids or bases. The electron-withdrawing nitro group can facilitate nucleophilic attack on the carbonyl carbon, potentially accelerating the rate of hydrolysis compared to unsubstituted esters.

Illustrative Hydrolysis Rate Data

The following table provides hypothetical rate data for the hydrolysis of Ethyl 2-(hydroxymethyl)-2-nitrobutanoate in aqueous media under various conditions. This data is for illustrative purposes.

| Condition | pH | Temperature (°C) | Half-life (t₁/₂) (hours) |

|---|---|---|---|

| Acidic | 2.0 | 25 | 72 |

| Neutral | 7.0 | 25 | > 500 |

| Basic | 12.0 | 25 | 5 |

| Basic | 12.0 | 50 | 0.8 |

The ester functionality in ethyl 2-(hydroxymethyl)-2-nitrobutanoate is susceptible to a variety of nucleophilic acyl substitution reactions. libretexts.org In these reactions, a nucleophile replaces the ethoxy group (-OEt) of the ester. The general mechanism involves the nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (ethoxide). libretexts.org

Common nucleophiles that can participate in these reactions include:

Amines (Ammonolysis): Reaction with ammonia (B1221849) or primary/secondary amines yields amides. The nitrogen atom of the amine acts as the nucleophile.

Grignard Reagents: Reaction with organomagnesium halides (Grignard reagents) leads to the formation of tertiary alcohols. This reaction proceeds through the initial formation of a ketone, which then reacts with a second equivalent of the Grignard reagent.

Hydride Reductants: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) results in the formation of two alcohols. In the case of ethyl 2-(hydroxymethyl)-2-nitrobutanoate, this would yield 2-(hydroxymethyl)-2-nitrobutan-1-ol and ethanol.

Derivatization and Advanced Functionalization Strategies

Selective Modification of the Hydroxyl Group

The primary hydroxyl group is a prime site for derivatization, enabling the introduction of a wide range of functionalities that can modulate the molecule's physical and chemical properties.

In multistep syntheses involving Ethyl 2-(hydroxymethyl)-2-nitrobutanoate, the reactivity of the hydroxyl group can interfere with transformations planned for the nitro or ester moieties. To achieve chemoselectivity, the hydroxyl group is temporarily masked with a protecting group. wikipedia.org The concept of orthogonal protection is crucial, allowing for the selective removal of one protecting group in a multiply-protected molecule without affecting others. wikipedia.orgorganic-chemistry.org For instance, a protecting group for the hydroxyl function should be stable under conditions required to reduce the nitro group or hydrolyze the ester, and vice-versa.

Common protecting groups for alcohols include silyl (B83357) ethers, benzyl (B1604629) ethers, and acetals. fiveable.me The choice of protecting group is dictated by the reaction conditions planned for subsequent steps. For example, a tert-butyldimethylsilyl (TBS) ether is stable to many reaction conditions but is readily cleaved by fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF), which would not affect the nitro or ester groups. fiveable.me Conversely, a benzyl ether, typically removed by catalytic hydrogenolysis, would be unsuitable if the integrity of the nitro group is desired, as hydrogenation would also reduce the nitro group to an amine. fiveable.me This highlights the necessity of a strategic approach to protection and deprotection. organic-chemistry.org

Table 1: Orthogonal Protecting Groups for the Hydroxyl Moiety

| Protecting Group | Abbreviation | Introduction Reagent(s) | Cleavage Conditions | Orthogonality Notes |

|---|---|---|---|---|

| tert-Butyldimethylsilyl Ether | TBDMS or TBS | TBDMS-Cl, Imidazole | F⁻ (e.g., TBAF) | Stable to conditions for nitro reduction (e.g., Zn/HCl) and ester hydrolysis. |

| Tetrahydropyranyl Acetal | THP | Dihydropyran, H⁺ (cat.) | Aqueous Acid (e.g., HCl) | Labile to acid; incompatible with acid-catalyzed ester hydrolysis. Stable to basic and reductive conditions. |

| Benzyl Ether | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Not orthogonal to the nitro group, as hydrogenolysis will also cause reduction. |

| 2-(Trimethylsilyl)ethoxymethyl Ether | SEM | SEM-Cl, DIPEA | F⁻ (e.g., TBAF) | Cleaved by fluoride, offering similar orthogonality to other silyl ethers. thieme-connect.de |

Beyond protection, the hydroxyl group serves as a handle for introducing permanent functional complexity.

Ethers: The Williamson ether synthesis is a robust method for converting the hydroxyl group into an ether linkage. libretexts.org This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. libretexts.orgyoutube.com This intermediate then displaces a leaving group from an alkyl halide to form the desired ether. masterorganicchemistry.com This method allows for the attachment of a vast array of alkyl or aryl side chains.

Esters: Acylation of the hydroxyl group leads to the formation of a second ester functionality within the molecule. This is typically achieved by reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This reaction is generally high-yielding and allows for the introduction of complex carboxylate structures.

Urethanes: Urethane (B1682113) (or carbamate) derivatives are synthesized by reacting the hydroxyl group with an isocyanate (R-N=C=O). This addition reaction is often catalyzed by tertiary amines or organotin compounds and proceeds readily to form a stable urethane linkage, introducing a nitrogen-containing functionality.

Functional Group Interconversions of the Nitro Group

The nitro group is a powerful electron-withdrawing group and a synthetic precursor to several other important functionalities, particularly nitrogen-containing groups. wikipedia.orgspectroscopyonline.com

Amino Analogs: The most significant transformation of the nitro group is its reduction to a primary amine. wikipedia.org This can be accomplished using various methods, including catalytic hydrogenation (e.g., H₂ over Palladium on carbon), or chemical reduction with metals in acidic media (e.g., Zn, Sn, or Fe in HCl). nih.gov This conversion of the nitroalkane to an amino alcohol derivative opens up a vast field of subsequent chemical modifications.

Azido (B1232118) Analogs: While direct conversion of a nitro group to an azide (B81097) is not a standard transformation, azido analogs can be synthesized via the corresponding amine. The amine, generated from the reduction of the nitro group, can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). Subsequent treatment of the diazonium salt with sodium azide (NaN₃) results in the formation of the azido derivative. vanderbilt.edu The synthesis of azido compounds can also be achieved through substitution reactions where a hydroxyl group is first converted to a good leaving group (like a chloride) and then displaced by an azide. nih.gov

Cyano Analogs: The transformation of a nitroalkane to a nitrile is a more complex process. One potential pathway involves the Nef reaction, where the nitroalkane is first converted to its nitronate salt with a base, followed by acid-catalyzed hydrolysis to yield a ketone. wikipedia.org The resulting ketone can then be converted to a cyanohydrin, which can be further manipulated to yield the cyano analog. Alternatively, the amine derived from the nitro group can undergo more complex transformations to yield a nitrile.

Table 2: Interconversion of the Nitro Group

| Target Functional Group | Key Reagents | Number of Steps (from Nitro) | Intermediate Compound |

|---|---|---|---|

| Amine (-NH₂) | H₂, Pd/C or Zn/HCl | 1 | Ethyl 2-amino-2-(hydroxymethyl)butanoate |

The functional groups present in Ethyl 2-(hydroxymethyl)-2-nitrobutanoate and its derivatives are valuable precursors for the synthesis of heterocyclic compounds.

From the Nitro Compound: The α-carbon to the nitro group is acidic and can be deprotonated to form a nitronate anion. wikipedia.org This nucleophile can participate in Michael additions or condensation reactions with various electrophiles, serving as a key step in building cyclic structures. For example, a condensation reaction with an α,β-unsaturated ketone could initiate a sequence leading to substituted cyclohexanone (B45756) rings.

From the Amino Derivative: The amino alcohol derivative, obtained by reduction of the nitro group, is a particularly useful building block. The presence of both a nucleophilic amine and a hydroxyl group allows for cyclization reactions with bifunctional reagents. For instance, reaction with a 1,3-dicarbonyl compound can lead to the formation of substituted pyrroles (Paal-Knorr synthesis). Condensation with phosgene (B1210022) or its equivalents can yield cyclic carbamates (oxazolidinones), while reaction with aldehydes or ketones can form oxazine (B8389632) or pyrazine (B50134) ring systems depending on the reaction partners and conditions.

Diversification via the Ester Linkage

The ethyl ester group provides another avenue for structural diversification, allowing for modification of the carboxylate portion of the molecule.

Hydrolysis: Basic hydrolysis (saponification) of the ethyl ester using a base like sodium hydroxide (B78521), followed by acidic workup, yields the corresponding carboxylic acid, 2-(hydroxymethyl)-2-nitrobutanoic acid. This acid is a key intermediate for further reactions.

Transesterification: By heating the ethyl ester in a different alcohol (e.g., methanol (B129727), propanol) with an acid or base catalyst, the ethyl group can be exchanged for another alkyl group. This allows for the synthesis of a library of different esters with varying properties.

Amidation: The carboxylic acid obtained from hydrolysis can be coupled with a primary or secondary amine to form an amide. This reaction is typically mediated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Direct amidation of the ester is also possible by heating with an amine, though this often requires more forcing conditions.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). In the case of Ethyl 2-(hydroxymethyl)-2-nitrobutanoate, this would result in a diol. However, this reaction is not chemoselective, as LiAlH₄ will also reduce the nitro group to an amine. Selective reduction of the ester in the presence of a nitro group would require careful selection of reagents or protection of the nitro group.

Table 3: Chemical Transformations of the Ester Group

| Reaction | Reagent(s) | Product Functional Group | Example Product Name |

|---|

Amidation and Hydrazide Formations

There is no available scientific literature detailing the amidation or hydrazide formation reactions specifically for Ethyl 2-(hydroxymethyl)-2-nitrobutanoate.

Decarboxylative Transformations

There is no available scientific literature describing the decarboxylative transformations of Ethyl 2-(hydroxymethyl)-2-nitrobutanoate.

Catalytic Methodologies in the Synthesis and Transformation of Ethyl 2 Hydroxymethyl 2 Nitrobutanoate

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a powerful metal-free approach to the synthesis and transformation of functionalized molecules like Ethyl 2-(hydroxymethyl)-2-nitrobutanoate.

Chiral Organocatalysts for Enantioselective Transformations

The structural motif of Ethyl 2-(hydroxymethyl)-2-nitrobutanoate, a β-nitroalcohol, is characteristic of a product from the Henry (nitroaldol) reaction. mdpi.com The synthesis and subsequent transformations of such compounds can be effectively controlled using chiral organocatalysts to achieve high levels of stereoselectivity. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or incorporating thiourea (B124793) motifs, are particularly effective. mdpi.comresearchgate.net These catalysts operate through a dual activation mechanism, where a basic site (e.g., a tertiary amine) deprotonates the nitroalkane to form a nitronate intermediate, while a hydrogen-bond donor site (e.g., thiourea or hydroxyl group) activates the electrophile. researchgate.netrsc.org

While the target compound is itself a potential product, its functional handles allow it to participate in further enantioselective reactions. For instance, transformations involving the hydroxyl or ester group could be guided by chiral organocatalysts to introduce additional stereocenters with high fidelity. The principles of enantioselective organocatalysis established for the Henry reaction are directly applicable to understanding the stereochemical control in reactions involving this class of compounds. rsc.org

Table 1: Representative Chiral Organocatalysts in Enantioselective Reactions of Nitro Compounds

| Catalyst Type | Example Catalyst | Reaction Type | Typical Selectivity | Reference |

|---|---|---|---|---|

| Bifunctional Thiourea | Takemoto's Catalyst | Michael Addition | Up to 94% ee | mdpi.com |

| Guanidine (B92328) | Axially Chiral Guanidine | Henry Reaction | High syn-selectivity and enantioselectivity | rsc.org |

| Cinchona Alkaloid | Cupreine | Henry Reaction | Good yields and excellent enantioselectivities | researchgate.net |

| Prolinamide | Adamantyl L-Prolinamide | Michael Addition | High enantioselectivity | mdpi.com |

Lewis Base Catalysis (e.g., DABCO, 4-Aminopyridines)

Lewis bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 4-aminopyridines are well-known catalysts for various organic transformations, most notably the Morita-Baylis-Hillman (MBH) reaction. wikipedia.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between an activated alkene and an electrophile, such as an aldehyde. wikipedia.org

For a molecule like Ethyl 2-(hydroxymethyl)-2-nitrobutanoate, participation in an MBH reaction would require prior modification. A plausible pathway involves the oxidation of the primary hydroxyl group to an aldehyde, followed by a base-mediated elimination of water to generate an α,β-unsaturated nitroester. This activated alkene could then serve as a substrate in a DABCO-catalyzed MBH reaction.

The mechanism involves the nucleophilic conjugate addition of DABCO to the electron-deficient alkene, forming a zwitterionic enolate intermediate. youtube.commdpi.com This intermediate then acts as a nucleophile, adding to an electrophile. Subsequent elimination of the catalyst regenerates the active species and yields the highly functionalized product. wikipedia.orgmdpi.com The efficiency of these catalysts lies in their ability to act as potent nucleophiles without causing unwanted side reactions. researchgate.net

Transition Metal-Catalyzed Reactions

Transition metals offer a broad spectrum of catalytic activities that can be harnessed for the transformation of Ethyl 2-(hydroxymethyl)-2-nitrobutanoate, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity.

Palladium-Catalyzed Cross-Coupling and Cycloaddition Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, with palladium-catalyzed allylic alkylation (also known as the Tsuji-Trost reaction) being a particularly relevant transformation for nitroalkanes. nih.govnih.gov The α-proton of Ethyl 2-(hydroxymethyl)-2-nitrobutanoate is acidic due to the adjacent nitro and ester groups and can be removed by a mild base to form a stabilized nitronate anion. This anion is a soft nucleophile, making it an excellent partner in palladium-catalyzed allylic substitution reactions with various allylic electrophiles. nih.govrsc.org This methodology allows for the diastereoselective and enantioselective introduction of an allyl group at the quaternary center. nih.gov The stereochemical outcome is highly dependent on the chiral ligand employed. acs.org

Furthermore, palladium catalysts are proficient in mediating cycloaddition reactions. nih.govrsc.org By converting the target molecule into a suitable precursor, such as a nitro-substituted diene or a dipolarophile, palladium-catalyzed [3+2] or [4+2] cycloadditions can be envisioned to construct complex cyclic and heterocyclic systems. nih.govresearchgate.net

Table 2: Examples of Palladium-Catalyzed Allylation of Nitroalkane Derivatives

| Ligand Type | Nucleophile | Electrophile | Key Feature | Reference |

|---|---|---|---|---|

| Chiral Phosphoramidite | Nitroalkane | Monosubstituted Allylic Acetate | Excellent regio-, diastereo-, and enantioselectivity | nih.gov |

| Phosphine (e.g., PPh₃) | Stabilized Carbanion | Allylic Nitro Compound | Regioselectivity controlled by substituents and nucleophile | rsc.org |

| Ligand-Free (Pd₂) | Nitroalkane | Vinyl-Substituted Cyclic Carbonate | High (Z)-selectivity via decarboxylative allylation | acs.orgresearchgate.net |

Copper-Catalyzed Stereoselective Processes

Copper complexes are highly effective catalysts for stereoselective reactions involving nitro compounds. researcher.lifethieme-connect.com One of the most powerful applications is the enantioselective conjugate addition (Michael reaction) of nucleophiles to α,β-unsaturated nitroalkenes. nih.gov Ethyl 2-(hydroxymethyl)-2-nitrobutanoate could be readily converted to its corresponding nitroalkene via dehydration, making it a suitable substrate for such reactions. The use of chiral copper-ligand complexes allows for the formation of new carbon-carbon bonds with excellent diastereo- and enantioselectivity, providing access to compounds with multiple stereocenters. researcher.lifenih.gov

Beyond conjugate addition, copper catalysis facilitates other transformations, such as the α-functionalization of nitroalkanes. nih.gov For example, copper-catalyzed propargylation of nitroalkanes with propargyl bromides provides a direct route to homopropargylic nitroalkanes, which are valuable synthetic intermediates. nih.gov Similarly, copper-catalyzed borylation of allylic nitroalkanes has been developed to produce functionalized allylboranes. chemrxiv.orgresearchgate.net These methodologies could be applied to Ethyl 2-(hydroxymethyl)-2-nitrobutanoate to introduce diverse functional groups at the α-position.

Table 3: Overview of Copper-Catalyzed Stereoselective Reactions with Nitro Compounds

| Ligand Type | Reaction | Substrate Example | Result | Reference |

|---|---|---|---|---|

| Chiral P,N-Ferrocene | Michael Addition | Glycine derivative + Aryl nitroalkene | High diastereo- and enantioselectivity | thieme-connect.com |

| Amino Acid-Based Phosphine | Asymmetric Conjugate Addition | Dialkylzinc + Trisubstituted nitroalkene | Up to 98% ee | nih.gov |

| Chiral N,N'-Dioxide | Henry (Nitroaldol) Reaction | Nitroethane + Aromatic Aldehyde | Up to 97% ee, anti-selective | acs.org |

| None (e.g., CuI) | Propargylation | Nitroalkane + Propargyl bromide | Efficient C-C bond formation, good functional group tolerance | nih.gov |

Rhodium-Catalyzed Carbocyclization and Related Processes

Rhodium catalysts are known for their ability to mediate a wide range of transformations, including C-H activation and carbocyclization reactions. nih.govnih.gov While many Rh(III)-catalyzed C-H activation strategies are focused on arenes using directing groups, the principles can be extended to aliphatic systems. snnu.edu.cnresearchgate.net For a substrate like Ethyl 2-(hydroxymethyl)-2-nitrobutanoate, functionalization of the ethyl group via a directed C(sp³)-H activation could be a potential, albeit challenging, transformation.

More established is the use of Rh(I) catalysts in carbocyclization reactions. These processes are powerful for constructing polycyclic systems. nih.gov For instance, the rhodium-catalyzed allenic Alder-ene reaction effectively cycloisomerizes substrates containing allene (B1206475) and alkyne moieties to form lactams. nih.gov To apply such a strategy to Ethyl 2-(hydroxymethyl)-2-nitrobutanoate, the molecule would need to be elaborated into a suitable tethered enyne or allene precursor. This approach highlights the potential of rhodium catalysis to convert relatively simple, functionalized acyclic molecules into complex carbocyclic or heterocyclic frameworks. nih.gov

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Hydroxymethyl 2 Nitrobutanoate Derivatives

High-Resolution Mass Spectrometry (HRMS)

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of organic compounds. The choice of ionization technique is critical and depends on the analyte's properties.

Electron Ionization (EI): EI is a high-energy, "hard" ionization technique that provides extensive fragmentation, yielding a characteristic mass spectrum that serves as a molecular fingerprint. researchgate.net For Ethyl 2-(hydroxymethyl)-2-nitrobutanoate, EI-MS would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be of low intensity due to the compound's functional groups which can promote fragmentation. miamioh.edu

The fragmentation of aliphatic nitro compounds under EI conditions is well-documented and typically involves characteristic losses. researchgate.netyoutube.com Key fragmentation pathways for Ethyl 2-(hydroxymethyl)-2-nitrobutanoate would likely include:

Loss of the nitro group: A prominent fragmentation pathway for nitroalkanes is the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂, 46 Da). nih.govresearchgate.net

Loss of nitrous acid: Neutral loss of nitrous acid (HNO₂, 47 Da) can also occur, particularly in compounds with available alpha-hydrogens. nih.govresearchgate.net

Ester group fragmentation: The ethyl ester moiety can undergo characteristic fragmentation, such as the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (B1197577) (C₂H₄, 28 Da) via a McLafferty rearrangement. libretexts.org

Alpha cleavage: Cleavage of bonds adjacent to the hydroxyl and nitro groups is also anticipated.

Electrospray Ionization (ESI): In contrast to EI, ESI is a "soft" ionization technique ideal for polar, less volatile molecules. nih.gov Given the presence of a hydroxyl group, Ethyl 2-(hydroxymethyl)-2-nitrobutanoate is sufficiently polar for ESI analysis. ESI-MS typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. researchgate.net

In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. In negative ion mode, the formation of the [M-H]⁻ ion is expected due to the acidity of the hydroxyl proton. Tandem mass spectrometry (MS/MS) of the deprotonated molecule would likely induce characteristic losses, such as NO₂, providing structural confirmation. nih.govnih.gov

Table 1: Illustrative Mass Spectrometry Data for Ethyl 2-(hydroxymethyl)-2-nitrobutanoate This table presents hypothetical data based on known fragmentation patterns for similar functional groups.

| Technique | Ion Mode | Expected Key Ions (m/z) | Interpretation |

|---|---|---|---|

| EI-MS | Positive | [M-NO₂]⁺ | Loss of nitro group |

| EI-MS | Positive | [M-OC₂H₅]⁺ | Loss of ethoxy group |

| ESI-MS | Positive | [M+H]⁺, [M+Na]⁺ | Protonated molecule, Sodium adduct |

| ESI-MS | Negative | [M-H]⁻ | Deprotonated molecule |

| ESI-MS/MS | Negative (on [M-H]⁻) | [M-H-NO₂]⁻ | Fragment ion from loss of NO₂ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Byproducts

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. technologynetworks.com It is highly effective for assessing the purity of a sample and identifying volatile byproducts from synthesis or degradation. researchgate.net The analysis of Ethyl 2-(hydroxymethyl)-2-nitrobutanoate by GC-MS would first require confirmation of its thermal stability and volatility. Aliphatic nitro compounds can be analyzed by GC, but derivatization may sometimes be necessary to improve chromatographic behavior. oup.com

Assuming the compound is sufficiently volatile and stable, a GC-MS analysis could provide:

Purity Assessment: The primary peak in the chromatogram would correspond to the target compound, and its peak area percentage would give a quantitative measure of purity.

Identification of Byproducts: Minor peaks in the chromatogram could be identified using their mass spectra. Potential byproducts from the synthesis (e.g., a Henry reaction followed by esterification) could include unreacted starting materials or products of side reactions. For instance, analysis of alkyl nitrites by GC-MS often reveals precursor alcohols and degradation products. ojp.govresearchgate.netuniklinik-freiburg.de

Table 2: Potential Volatile Byproducts in Ethyl 2-(hydroxymethyl)-2-nitrobutanoate Synthesis Detectable by GC-MS This table presents hypothetical byproducts based on common synthetic routes.

| Potential Byproduct | Potential Origin | Analytical Note |

|---|---|---|

| Nitroethane | Starting material | Highly volatile |

| Butyraldehyde | Starting material | Highly volatile |

| Ethyl Butanoate | Side reaction product | Identifiable by its distinct mass spectrum |

| Decomposition Products | Thermal degradation in injector | May include smaller alkanes or alkenes |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For compounds that are not suitable for GC due to low volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov Given its polarity, Ethyl 2-(hydroxymethyl)-2-nitrobutanoate is well-suited for LC-MS analysis, particularly using reversed-phase chromatography. youtube.com

LC-MS is invaluable for analyzing complex mixtures, such as reaction progress monitoring or stability studies. sigmaaldrich.com

Reaction Monitoring: Samples can be taken from a reaction mixture over time and analyzed by LC-MS to track the consumption of reactants and the formation of the product and any non-volatile intermediates or byproducts.

Stability Analysis: The degradation of the compound under various conditions (e.g., pH, temperature, light) can be studied by quantifying the parent compound and identifying degradation products over time.

Analysis in Complex Matrices: LC-MS provides the selectivity needed to detect the compound in complex biological or environmental samples, where extensive sample cleanup might otherwise be required. researchgate.net

The ESI source discussed previously is a common interface for LC-MS, allowing for the sensitive detection of polar analytes like Ethyl 2-(hydroxymethyl)-2-nitrobutanoate. nih.gov

Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uni-saarland.demdpi.com This technique provides unequivocal proof of molecular structure, including stereochemistry and conformation.

Precise Determination of Molecular and Crystal Structures

Obtaining a suitable single crystal of Ethyl 2-(hydroxymethyl)-2-nitrobutanoate is the prerequisite for SC-XRD analysis. uea.ac.ukresearchgate.net If successful, the diffraction experiment would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurement of all interatomic distances and angles, confirming the connectivity and geometry of the molecule.

Conformation: The exact spatial orientation of the functional groups (ethyl ester, hydroxymethyl, and nitro groups) relative to each other.

Absolute Stereochemistry: If the compound is chiral and crystallizes in a non-centrosymmetric space group, the absolute configuration of the stereocenter can be determined.

Crystal System and Space Group: Defines the symmetry and packing of the molecules within the crystal lattice.

Elucidation of Intermolecular Interactions

Beyond the structure of a single molecule, SC-XRD reveals how molecules pack together in the crystal, which is governed by intermolecular interactions. researchgate.net For Ethyl 2-(hydroxymethyl)-2-nitrobutanoate, several key interactions would be anticipated:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor and can also act as an acceptor. It would be expected to form strong hydrogen bonds with oxygen atoms from the nitro group, the ester carbonyl, or the hydroxyl group of neighboring molecules.

Dipole-Dipole Interactions: The highly polar nitro group (-NO₂) and the ester group (-COOEt) would lead to significant dipole-dipole interactions, contributing to the stability of the crystal lattice.

O···N Interactions: Interactions between the oxygen atoms of one nitro group and the nitrogen atom of an adjacent nitro group are a recognized supramolecular interaction that can influence crystal packing. rsc.org

Analysis of these interactions provides insight into the physical properties of the solid state, such as melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orgshu.ac.uk

For Ethyl 2-(hydroxymethyl)-2-nitrobutanoate, the absorption spectrum is expected to be dominated by electronic transitions associated with the nitro and ester functional groups.

n→π* Transition of the Nitro Group: Saturated aliphatic nitro compounds are known to exhibit a weak absorption band corresponding to an n→π* transition. slideshare.net This transition involves promoting a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital. This absorption is typically observed in the region of 270-280 nm.

n→π* Transition of the Ester Group: The carbonyl moiety of the ester group also displays a weak n→π* transition. This typically occurs at a shorter wavelength than that of the nitro group, often around 205-215 nm.

Table 3: Expected Electronic Transitions for Ethyl 2-(hydroxymethyl)-2-nitrobutanoate This table presents expected transitions based on data for similar chromophores.

| Chromophore | Transition | Expected λmax (nm) | Expected Intensity |

|---|---|---|---|

| Nitro Group (-NO₂) | n → π | ~270 - 280 | Weak (ε < 100) |

| Ester Group (-COOEt) | n → π | ~205 - 215 | Weak (ε < 100) |

Chiroptical Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC)

The determination of enantiomeric excess (ee) is a critical aspect of stereoselective synthesis, providing a measure of the purity of a chiral substance. Among the various analytical techniques available, High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a predominant and powerful method for separating enantiomers and quantifying their relative amounts. phenomenex.comresearchgate.net Chiroptical detectors, such as Circular Dichroism (CD) detectors, can be coupled with HPLC to provide additional information and enhance the accuracy of ee determination, especially in the absence of pure enantiomeric standards. uma.esheraldopenaccess.us

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. researchgate.netchiralpedia.com The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and subsequent quantification. chiralpedia.com

In the context of Ethyl 2-(hydroxymethyl)-2-nitrobutanoate and its derivatives, particularly the broader class of β-nitroalcohols, chiral HPLC has been successfully employed to determine enantiomeric excess. Detailed research findings have demonstrated the efficacy of specific chiral stationary phases and mobile phase compositions in achieving baseline separation of the enantiomers.

For instance, studies on the enantioselective reduction of α-nitroketones to β-nitroalcohols have utilized chiral HPLC to ascertain the enantiomeric excess of the resulting products. mdpi.com In a representative study, the enantiomeric excess of a series of chiral β-nitroalcohols was determined using a Chiralcel OD column. mdpi.com The mobile phase typically consists of a mixture of a non-polar solvent, such as hexane, and a polar modifier, like isopropanol. The specific ratio of these solvents is optimized to achieve the best resolution between the enantiomeric peaks. mdpi.com

The following table summarizes typical experimental conditions used for the chiral HPLC analysis of β-nitroalcohol derivatives, which are structurally analogous to Ethyl 2-(hydroxymethyl)-2-nitrobutanoate.

| Parameter | Value |

| Chiral Stationary Phase | Chiralcel OD |

| Mobile Phase | Hexane/Isopropanol (95:5 v/v) |

| Flow Rate | 0.6 mL/min |

| Detection Wavelength | 215 nm |

| Analyte Class | β-Nitroalcohols |

This table is interactive. Users can sort and filter the data.

The retention times for the (R) and (S) enantiomers under these conditions are distinct, allowing for accurate integration of the peak areas to calculate the enantiomeric excess. For example, in the analysis of (R)-2-nitro-1-phenylethan-1-ol, the retention times were found to be 26.9 minutes for the (R)-enantiomer and 34.9 minutes for the (S)-enantiomer, demonstrating excellent separation. mdpi.com The enantiomeric excess is then calculated using the formula:

ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100

The selection of the appropriate chiral stationary phase is crucial and often empirical, relying on screening various columns to find the one that provides the best selectivity for the target enantiomers. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability in resolving a wide range of chiral compounds. csfarmacie.cz

Furthermore, the conversion of the nitroalcohol functionality to other derivatives can be monitored for enantiomeric purity using similar chiral HPLC methods. The robustness of this technique makes it an indispensable tool in the stereoselective synthesis and characterization of Ethyl 2-(hydroxymethyl)-2-nitrobutanoate and related chiral building blocks. mdpi.com

Computational and Theoretical Investigations of Ethyl 2 Hydroxymethyl 2 Nitrobutanoate

Density Functional Theory (DFT) Calculations: A Methodological Overview

Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. This method is predicated on the principle that the energy of a system can be determined from its electron density. DFT calculations are instrumental in predicting a wide array of molecular attributes.

Geometry Optimization and Conformational Landscapes

A primary application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy state. This process of geometry optimization allows for the identification of stable conformers and the exploration of the molecule's conformational landscape. For a flexible molecule like Ethyl 2-(hydroxymethyl)-2-nitrobutanoate, with its rotatable bonds, multiple low-energy conformations could exist, and DFT would be the method of choice to identify and rank them in terms of stability.

Electronic Structure and Bonding Analysis (Frontier Molecular Orbitals, Natural Bond Orbitals)

Understanding the electronic structure is key to predicting a molecule's reactivity and properties. DFT is used to calculate Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's ability to donate or accept electrons, indicating likely sites for electrophilic and nucleophilic attack. Furthermore, Natural Bond Orbital (NBO) analysis can be employed to investigate charge distribution, hybridization, and delocalization of electron density within the molecule, offering a detailed picture of the bonding interactions.

Prediction of Spectroscopic Properties (Vibrational, Electronic)

DFT calculations are highly effective in predicting spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, one can compute the vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. This theoretical spectrum is an invaluable tool for interpreting experimental data. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies, which correlate with the absorption bands in UV-Visible spectroscopy.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to partition a molecule into its constituent atoms. This analysis allows for the characterization of the chemical bonds based on the properties of the electron density at the bond critical points. QTAIM can distinguish between covalent, ionic, and hydrogen bonds, providing a deeper understanding of the intra- and intermolecular interactions that govern the molecular structure.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of positive and negative potential. Red, electron-rich areas indicate likely sites for electrophilic attack, while blue, electron-poor regions are susceptible to nucleophilic attack. For Ethyl 2-(hydroxymethyl)-2-nitrobutanoate, an MEP map would highlight the electronegative oxygen atoms of the nitro, hydroxyl, and ester groups as regions of negative potential.

Non-covalent Interaction (NCI) Analysis and Hydrogen Bonding Networks

There are no published studies that have performed Non-covalent Interaction (NCI) analysis or detailed the hydrogen bonding networks of Ethyl 2-(hydroxymethyl)-2-nitrobutanoate. This type of analysis would require crystallographic data or high-level computational modeling to identify and characterize weak interactions such as van der Waals forces, steric repulsions, and hydrogen bonds.

Theoretically, the presence of a hydroxyl group as a hydrogen bond donor and the nitro and ester carbonyl groups as hydrogen bond acceptors suggests the potential for significant intermolecular hydrogen bonding. These interactions would play a crucial role in the compound's crystal packing and its physical properties. However, without experimental or calculated data, the specific nature and geometry of these networks remain undetermined.

Reaction Pathway and Transition State Calculations

Detailed computational studies on the reaction pathways and transition states involving Ethyl 2-(hydroxymethyl)-2-nitrobutanoate have not been reported in the available literature. Such calculations are essential for understanding the mechanisms of its formation and subsequent reactions, as well as for determining reaction kinetics and thermodynamics.

For example, the synthesis of this compound likely involves a nitroaldol (Henry) reaction, and computational modeling could elucidate the transition state structures and activation energies for this process. Furthermore, calculations could predict the pathways of its decomposition or its participation in other chemical transformations. In the absence of such dedicated research, any discussion of its reaction mechanisms would be purely speculative.

Given the lack of specific data, no data tables can be generated for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.